molecular formula C11H10ClNO2 B6182453 6-methylisoquinoline-3-carboxylic acid hydrochloride CAS No. 2613383-66-5

6-methylisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B6182453
CAS No.: 2613383-66-5
M. Wt: 223.65 g/mol
InChI Key: ULUNOPBTVLHWSR-UHFFFAOYSA-N
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Description

6-Methylisoquinoline-3-carboxylic acid hydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a carboxylic acid group at the 3-position and a methyl group at the 6-position of the isoquinoline ring structure, combined with the hydrochloride salt form, enhances its solubility and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methylisoquinoline-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the carboxylic acid group through oxidation reactions. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often requires stringent control of temperature, pressure, and pH to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methylisoquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Methylisoquinoline-3-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biochemical pathways and as a probe to investigate enzyme activities.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the synthesis of pharmacologically active compounds.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methylisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the methyl and carboxylic acid groups.

    Quinoline: A structurally related compound with a nitrogen atom at a different position in the ring.

    6-Methylquinoline: Similar to 6-methylisoquinoline but without the carboxylic acid group.

Uniqueness: 6-Methylisoquinoline-3-carboxylic acid hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

2613383-66-5

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

6-methylisoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H9NO2.ClH/c1-7-2-3-8-6-12-10(11(13)14)5-9(8)4-7;/h2-6H,1H3,(H,13,14);1H

InChI Key

ULUNOPBTVLHWSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=NC=C2C=C1)C(=O)O.Cl

Purity

95

Origin of Product

United States

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